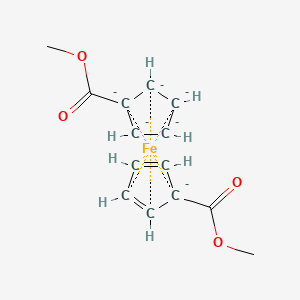

Ferrocene, 1,1'-bis(methoxycarbonyl)-

Description

Contextual Significance of Ferrocene (B1249389) Derivatives in Modern Chemical Research

The significance of ferrocene derivatives in modern research stems from their remarkable versatility and tunable properties. The ferrocene scaffold is not merely a structural curiosity; it is an active component that can influence the chemical and physical properties of the molecules in which it is incorporated. rsc.orgacs.org Ferrocene's stability in aqueous and aerobic conditions, coupled with its straightforward functionalization, makes it an attractive building block. biomedpharmajournal.org

In materials science, ferrocene-containing polymers and materials are investigated for their unique electrochemical and physical properties. biomedpharmajournal.orgacs.org The ability of the iron center to undergo reversible one-electron oxidation to the ferrocenium (B1229745) cation is central to applications in electroactive materials, sensors, and redox-switchable systems. wikipedia.orgnih.govacs.org By modifying the substituents on the cyclopentadienyl (B1206354) rings, researchers can fine-tune the redox potential and other electronic properties of the resulting material. acs.orgrsc.org

Catalysis is another area where ferrocene derivatives have had a profound impact. Chiral ferrocenyl phosphines, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), are highly effective ligands in transition-metal-catalyzed reactions, including cross-coupling and hydrogenation. wikipedia.orgchemicalbook.com These ligands have found industrial applications in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org The ferrocene backbone provides a rigid yet flexible framework that can stabilize metal centers and influence the stereochemical outcome of reactions. rsc.orgnih.gov

Furthermore, the field of medicinal and bioorganometallic chemistry has seen a surge of interest in ferrocene-based compounds. biomedpharmajournal.orgmdpi.comresearchgate.net Incorporating a ferrocene unit into a bioactive organic molecule can enhance its efficacy and alter its mechanism of action. rsc.org Ferrocene derivatives have shown promise as anticancer, antimalarial, and antimicrobial agents. biomedpharmajournal.orgwikipedia.orgresearchgate.net For instance, Ferrocifen, a ferrocene-containing analog of tamoxifen, has demonstrated antiproliferative activity against both hormone-dependent and hormone-independent breast cancer cell lines. wikipedia.orgrsc.org The low toxicity of the ferrocene moiety itself is a significant advantage in the design of new therapeutic agents. rsc.orgmdpi.com

Rationale for Investigating 1,1'-disubstituted Ferrocenes

The specific placement of substituents on the ferrocene core is crucial for tailoring its properties. While various substitution patterns are possible (e.g., 1,2- or 1,3- on a single ring), the 1,1'-disubstitution pattern, where each cyclopentadienyl ring bears one substituent, is of particular strategic importance in synthetic chemistry. wikipedia.org This arrangement provides a versatile and predictable scaffold for constructing a wide range of molecular architectures.

One of the primary reasons for investigating 1,1'-disubstituted ferrocenes is their application in ligand design. The two substituents can act as donor sites to chelate a metal center, with the ferrocene backbone controlling the distance and orientation between them. nih.gov This "molecular hinge" capability allows for the fine-tuning of the ligand's bite angle and steric properties, which is critical in catalysis. rsc.orgnih.gov The celebrated ligand dppf exemplifies how the 1,1'-disubstitution pattern can be leveraged to create highly successful catalysts for cross-coupling reactions. wikipedia.orgrsc.org

This substitution pattern is also fundamental to the creation of metal-containing polymers and supramolecular assemblies. nih.govresearchgate.net By placing functional groups at the 1 and 1' positions, ferrocene can be used as a linear, rigid linker to connect other molecular units. This has led to the development of redox-active polymers, coordination polymers, and materials with interesting electronic and magnetic properties. acs.orgrsc.org The ability to introduce two distinct functional groups at opposite ends of the molecule makes 1,1'-disubstituted ferrocenes ideal building blocks for creating bifunctional molecules and complex materials. nih.gov

Moreover, the 1,1'-disubstitution pattern allows for the creation of molecules with unique symmetries and stereochemical properties. wikipedia.org These compounds can serve as valuable bioisosteres for aromatic rings in medicinal chemistry, where the three-dimensional arrangement of functional groups is critical for receptor binding. nih.gov The distal substituent on the second ring can be modified to precisely adjust the spatial disposition of the entire molecule, enabling detailed structure-activity relationship studies. nih.gov

Scope and Research Objectives for 1,1'-bis(methoxycarbonyl)ferrocene Studies

Within the class of 1,1'-disubstituted ferrocenes, 1,1'-bis(methoxycarbonyl)ferrocene holds a position of significant interest, primarily as a versatile synthetic intermediate. The research objectives for this specific compound are centered on its role as a precursor to a wide array of other functionalized ferrocenes.

A key objective is the development of efficient and scalable synthetic routes to 1,1'-bis(methoxycarbonyl)ferrocene itself. It is often derived from 1,1'-ferrocenedicarboxylic acid, another crucial 1,1'-disubstituted intermediate. acs.org The ester groups in 1,1'-bis(methoxycarbonyl)ferrocene are readily transformed into other functional groups. For example, they can be hydrolyzed back to the dicarboxylic acid, reduced to form 1,1'-bis(hydroxymethyl)ferrocene, or converted to amides through reaction with amines. nih.gov This chemical reactivity makes it a pivotal starting material for synthesizing ligands, polymers, and biologically active molecules.

Another research focus is the detailed characterization of its structural and electronic properties. Techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry are employed to understand how the methoxycarbonyl groups influence the conformation and redox behavior of the ferrocene core. oup.commdpi.com This fundamental understanding is essential for predicting the properties of more complex molecules derived from it. For instance, studies have explored its molecular and crystal structure, revealing conformations where the two substituents are oriented in specific "Z," "U," or "S" shapes, which can influence the packing in the solid state and the properties of resulting materials. oup.com

The ultimate objective of many studies involving 1,1'-bis(methoxycarbonyl)ferrocene is its application as a building block in materials science and medicinal chemistry. By leveraging its versatile chemistry, researchers aim to construct novel ferrocene-containing materials with tailored properties. For example, it can be used to synthesize ferrocene-based polyesters or polyamides, or as a scaffold for creating bivalent ligands for biological targets where the ferrocene unit acts as a spacer. nih.govnih.gov Therefore, the scope of research on this compound extends from fundamental synthetic methodology to the design and creation of advanced functional materials.

Compound Data

Below are tables detailing key identifiers and properties for the primary compound discussed in this article.

Table 1: Chemical Identifiers for Ferrocene, 1,1'-bis(methoxycarbonyl)- Data sourced from PubChem CID 11987088. nih.gov

| Identifier Type | Identifier |

| IUPAC Name | dimethyl 1,1'-ferrocenedicarboxylate |

| Molecular Formula | C₁₄H₁₄FeO₄ |

| InChI | InChI=1S/2C6H5O2.Fe/c21-8-6(7)5-2-3-4-5;/h22-4H,1H3;/q2*-1;+2 |

| InChI Key | N/A |

| Canonical SMILES | COC(=O)C1=CC=C[CH-]1.COC(=O)C1=CC=C[CH-]1.[Fe+2] |

| CAS Number | 1293-87-4 |

Table 2: Physical and Chemical Properties of Ferrocene, 1,1'-bis(methoxycarbonyl)- Data sourced from PubChem CID 11987088. nih.gov

| Property | Value |

| Molecular Weight | 302.11 g/mol |

| Appearance | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

| Solubility | N/A |

Properties

Molecular Formula |

C14H14FeO4-6 |

|---|---|

Molecular Weight |

302.10 g/mol |

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate;methyl cyclopentanecarboxylate |

InChI |

InChI=1S/2C7H7O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; |

InChI Key |

UZCQZDWWLBPSAF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.COC(=O)[C-]1C=CC=C1.[Fe] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Precursor Development

Regioselective Synthesis of 1,1'-disubstituted Ferrocenes

Achieving a 1,1'-disubstitution pattern on the ferrocene (B1249389) scaffold requires synthetic methods that can selectively introduce functional groups onto both cyclopentadienyl (B1206354) rings, avoiding polysubstitution or the formation of isomers. Several powerful strategies have been developed to achieve this high level of regioselectivity.

Metal-Mediated Functionalization Approaches

Metal-mediated reactions are a cornerstone for the regioselective functionalization of ferrocene. These methods often involve the direct lithiation of the ferrocene core, followed by quenching with an electrophile. The use of directing groups can further enhance the selectivity of these reactions. For instance, chiral ferrocenyl phosphines, which are crucial ligands in catalysis, are often synthesized using these approaches scienceinfo.com.

One prominent example is the use of 1,1'-bis(diphenylphosphino)ferrocene (dppf), a widely used ligand in palladium-catalyzed coupling reactions scienceinfo.com. The synthesis of such ligands often starts from ferrocene itself, highlighting the importance of controlling the substitution pattern from the outset.

| Catalyst/Reagent | Substrate | Product | Reaction Type | Reference |

| n-Butyllithium | Ferrocene | 1,1'-Dilithioferrocene | Directed Ortho-metalation | semanticscholar.org |

| Pd(OAc)2 | Ferrocene derivative | 1,1'-Disubstituted ferrocene | Cross-coupling | nih.gov |

Directed C-H Bond Functionalization Strategies for Ferrocene Core

In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical tool for the synthesis of substituted ferrocenes rsc.org. These methods often employ a directing group to guide the catalyst to a specific C-H bond, enabling highly regioselective reactions.

Palladium-catalyzed C-H functionalization has been particularly successful in this regard. For example, the use of removable directing groups, such as 8-aminoquinoline, allows for the functionalization of ferrocene carboxylic acid at specific positions researchgate.net. This strategy has been employed to synthesize a diverse array of bis(aryl/alkyl)ferrocenecarboxamides researchgate.net. While this example focuses on functionalization adjacent to a substituent, similar principles can be applied to achieve 1,1'-disubstitution by starting with an appropriately substituted ferrocene.

A notable development is the use of a palladium/norbornene catalytic system for the distal C-H functionalization of ferrocenes, enabling the synthesis of 1,3-disubstituted derivatives, a previously challenging task chemrxiv.org. This highlights the increasing sophistication of C-H activation techniques for controlling ferrocene substitution patterns.

| Catalyst | Directing Group | Functional Group Introduced | Regioselectivity | Reference |

| Pd(OAc)2 | 8-Aminoquinoline | Aryl, Alkyl | Ortho to directing group | researchgate.net |

| Pd(II)/Norbornene | Amine | Aryl | Meta to directing group | chemrxiv.org |

Pre-functionalization of Cyclopentadienyl Rings Prior to Metallocene Formation

An alternative and highly effective strategy for the synthesis of 1,1'-disubstituted ferrocenes involves the functionalization of the cyclopentadienyl (Cp) ligand before the formation of the ferrocene sandwich complex. This approach offers excellent control over the substitution pattern.

The synthesis of Ferrocene, 1,1'-bis(methoxycarbonyl)- often utilizes this method. The process typically begins with the preparation of a sodium salt of a cyclopentadienecarboxylic acid ester, such as sodium (methoxycarbonyl)cyclopentadienide. This pre-functionalized ligand is then reacted with an iron(II) salt, like ferrous chloride, to directly form the desired 1,1'-disubstituted ferrocene derivative acs.orgwikipedia.org. This method has been shown to be efficient for the large-scale preparation of 1,1'-ferrocenedicarboxylic acid and its esters acs.orgfigshare.comresearchgate.net.

| Precursor 1 | Precursor 2 | Product | Advantage | Reference |

| Sodium (methoxycarbonyl)cyclopentadienide | Ferrous chloride | Dimethyl 1,1'-ferrocenedicarboxylate | High regioselectivity, good for large scale | acs.orgwikipedia.org |

| Sodium (ethoxycarbonyl)cyclopentadienide | Ferrous chloride | Diethyl 1,1'-ferrocenedicarboxylate | High regioselectivity, good for large scale | acs.org |

Synthesis of 1,1'-Ferrocenedicarboxylic Acid as a Key Intermediate

1,1'-Ferrocenedicarboxylic acid is a crucial intermediate in the synthesis of a wide variety of 1,1'-disubstituted ferrocene derivatives, including Ferrocene, 1,1'-bis(methoxycarbonyl)- acs.orgfigshare.comresearchgate.net. Its preparation has been optimized for large-scale synthesis, making it a readily accessible starting material acs.orgfigshare.comresearchgate.net.

One common synthetic route involves the oxidation of 1,1'-diacetylferrocene alfa-chemical.com. Another highly efficient method, as mentioned previously, is the reaction of ferrous chloride with sodium salts of cyclopentadienecarboxylic esters, followed by hydrolysis of the resulting diester acs.orgwikipedia.org.

Derivatization Pathways from 1,1'-Ferrocenedicarboxylic Acid

Once synthesized, 1,1'-ferrocenedicarboxylic acid can be converted into a range of other functional groups, providing access to a diverse library of 1,1'-disubstituted ferrocenes wikipedia.org. These transformations typically proceed through the corresponding diacid chloride, Fe(C₅H₄COCl)₂ wikipedia.org.

From the diacid chloride, a variety of derivatives can be prepared, including:

Diamides: By reaction with amines.

Diisocyanates: Through a Curtius rearrangement of the corresponding acyl azide (B81097) wikipedia.orgresearchgate.net.

Diamines: By reduction of the diamides or via other routes from the diisocyanate wikipedia.org.

These derivatization pathways underscore the importance of 1,1'-ferrocenedicarboxylic acid as a versatile precursor in ferrocene chemistry acs.orgfigshare.comresearchgate.net.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 1,1'-Ferrocenedicarboxylic acid | Oxalyl chloride | 1,1'-Ferrocenedicarbonyl chloride | Acyl chloride formation | acs.org |

| 1,1'-Ferrocenedicarbonyl chloride | Sodium azide, then heat | 1,1'-Diisocyanatoferrocene | Curtius rearrangement | wikipedia.orgresearchgate.net |

| 1,1'-Ferrocenedicarbonyl chloride | Ammonia | 1,1'-Ferrocenedicarboxamide | Amidation | wikipedia.org |

Esterification and Transesterification Reactions for Methoxycarbonyl Functionalization

The direct introduction of the methoxycarbonyl groups to form Ferrocene, 1,1'-bis(methoxycarbonyl)- can be achieved through esterification of 1,1'-ferrocenedicarboxylic acid. This is a standard transformation in organic chemistry, typically carried out by reacting the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Alternatively, if a different ester, such as diethyl 1,1'-ferrocenedicarboxylate, is synthesized first (for example, via the pre-functionalization route described in 2.1.3), the methoxycarbonyl groups can be introduced via a transesterification reaction wikipedia.orgmasterorganicchemistry.com. Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, often in the presence of an acid or base catalyst wikipedia.orgmasterorganicchemistry.com. In this case, the diethyl ester would be treated with methanol to yield the desired dimethyl ester and ethanol (B145695) wikipedia.orgmasterorganicchemistry.com.

The synthesis of various ferrocene-based esters has been explored through the alkylation of carboxylic acids, further demonstrating the versatility of these synthetic approaches researchgate.net.

| Reaction Type | Substrate | Reagent | Catalyst | Product |

| Esterification | 1,1'-Ferrocenedicarboxylic acid | Methanol | Acid | Ferrocene, 1,1'-bis(methoxycarbonyl)- |

| Transesterification | Diethyl 1,1'-ferrocenedicarboxylate | Methanol | Acid or Base | Ferrocene, 1,1'-bis(methoxycarbonyl)- |

Stereoselective Synthetic Approaches for Chiral Analogs

The generation of planar chirality in ferrocene derivatives is of significant interest for applications in asymmetric catalysis. While a broad range of methods exists for the synthesis of planar chiral ferrocenes, direct stereoselective approaches to produce chiral analogs of Ferrocene, 1,1'-bis(methoxycarbonyl)- are not extensively documented. The primary strategies often involve the diastereoselective or enantioselective functionalization of a prochiral ferrocene precursor, or the resolution of a racemic mixture.

One relevant approach involves the optical resolution of a planar chiral ferrocene dicarboxylic acid, a direct precursor to the bis(methoxycarbonyl) derivative. For instance, a method has been reported for the resolution of 2,2'-dimethyl-4,4'-diphenylferrocene-1,1'-dicarboxylic acid using a glucose template-mediated reaction. This process relies on the kinetically controlled formation of cyclic esters with (+)-(4,6-O-benzylidene)-O-methyl-α-D-glucopyranoside, allowing for the separation of the diastereomeric products. Although this example does not use the unsubstituted ferrocene dicarboxylic acid, it demonstrates a viable strategy for obtaining enantiomerically pure dicarboxylic acid precursors which can then be esterified to the corresponding methyl esters.

Another pathway to chiral analogs involves the derivatization of the achiral 1,1'-ferrocenedicarboxylic acid with chiral auxiliaries. This can lead to the formation of diastereomers that can be separated. The dicarboxylic acid can be converted to the corresponding diacyl chloride, which is then reacted with a chiral amine or alcohol. While this does not create a planar chiral ferrocene directly, it introduces chirality into the molecule, which can be useful for certain applications. For example, 1,1'-ferrocenedicarboxylic acid is a known reactant for preparing planar chiral ferrocene-based amido-phosphine ligands, which are used as catalysts in asymmetric allylic alkylation reactions.

Modern asymmetric synthesis techniques, such as transition-metal-catalyzed C-H activation, have become powerful tools for creating planar chiral ferrocenes with high enantioselectivity. nih.govacs.orgnih.gov These methods typically employ a directing group on the ferrocene scaffold to guide the stereoselective functionalization. While these methods have been successfully applied to a variety of ferrocene derivatives, their specific application to introduce planar chirality into a 1,1'-bis(methoxycarbonyl)ferrocene framework is an area that warrants further investigation.

Development of Novel Synthetic Protocols and Reaction Conditions

Efficient and scalable syntheses of Ferrocene, 1,1'-bis(methoxycarbonyl)- are crucial for its use as a versatile intermediate. Traditional methods often involve multiple steps, but more recent developments have focused on improving yields and simplifying procedures.

The key steps and reagents for this optimized synthesis are summarized in the table below.

Table 1: Optimized Synthesis of Ferrocene, 1,1'-bis(methoxycarbonyl)-

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Sodium cyclopentadienide (B1229720) (NaCp), Dimethyl carbonate | Dimethyl carbonate (solvent and reactant) | - | Sodium (methoxycarbonyl)cyclopentadienide | Intermediate |

| 2 | Sodium (methoxycarbonyl)cyclopentadienide, Ferrous chloride (FeCl₂) | Acetonitrile (MeCN) | Exothermic reaction, followed by heating | Ferrocene, 1,1'-bis(methoxycarbonyl)- | 87% (overall) |

An alternative approach mentioned in the literature involves the reaction of ferrocene with dimethyl dicarboxylate, although specific details on the conditions and yields are sparse. Another established route to 1,1'-disubstituted ferrocenes is through the hydrolysis of the corresponding diesters, which are obtained from the reaction of ferrous chloride with the sodium salt of the carboxy-ester of cyclopentadienide. wikipedia.org

The purification of Ferrocene, 1,1'-bis(methoxycarbonyl)- can be achieved through crystallization, and due to its higher melting point compared to the diethyl ester analog, the reaction steps may require significantly more solvent. acs.org

The development of these high-yield and scalable protocols is essential for making Ferrocene, 1,1'-bis(methoxycarbonyl)- and its derivatives readily available for a wide range of applications, from the synthesis of advanced materials to the development of novel catalysts. acs.org

Elucidation of Molecular and Electronic Structure

Advanced Crystallographic Studies

X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, revealing crucial details about molecular conformation and intermolecular interactions.

Solid-State Packing and Intermolecular Interactions

Conformational Analysis of the Ferrocene (B1249389) Moiety

The conformation of the cyclopentadienyl (B1206354) (Cp) rings in ferrocene derivatives is a subject of considerable interest, with both eclipsed and staggered arrangements being possible. The rotational barrier between these conformations is low, meaning that the observed conformation in the solid state can be influenced by crystal packing effects.

In the case of a sterically hindered derivative, 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene, the ferrocene moiety adopts a staggered conformation due to the point-group symmetry of the molecule. nih.gov Conversely, other substituted ferrocenes have been observed to adopt a nearly eclipsed conformation. nih.gov For Ferrocene, 1,1'-bis(methoxycarbonyl)-, the relatively smaller size of the methoxycarbonyl substituents compared to more bulky groups might allow for either conformation to be adopted in the solid state, with the final arrangement likely determined by the most efficient crystal packing.

Spectroscopic Elucidation of Electronic Transitions and Bonding

A variety of spectroscopic techniques are instrumental in probing the electronic structure and bonding characteristics of Ferrocene, 1,1'-bis(methoxycarbonyl)-, both in its neutral state and in its oxidized ferrocenium (B1229745) form.

UV-Vis Spectroelectrochemical Methods for Redox State Characterization

UV-Vis spectroelectrochemistry is a powerful technique for characterizing the electronic transitions that occur during the redox processes of ferrocene compounds. The neutral Ferrocene, 1,1'-bis(methoxycarbonyl)- is expected to exhibit characteristic absorptions in the UV-Vis region, typically around 450 nm, which are attributed to d-d transitions of the iron center. ias.ac.in

Upon electrochemical oxidation to the corresponding ferrocenium ion, a new, distinct absorption band is expected to appear in the visible region. For many ferrocene derivatives, this band is observed at approximately 620-630 nm and is assigned to a ligand-to-metal charge transfer (LMCT) transition, indicative of the formation of the Fe(III) species. This color change from the typical orange of ferrocene to a deep blue or green of the ferrocenium ion is a hallmark of this redox process.

Paramagnetic ¹H NMR Spectroscopy for Ferrocenium Species

The ferrocenium form of Ferrocene, 1,1'-bis(methoxycarbonyl)- is a paramagnetic species, which has a profound effect on its ¹H NMR spectrum. The presence of the unpaired electron at the iron center leads to significant changes in the chemical shifts and line widths of the proton signals compared to the diamagnetic neutral form.

In paramagnetic molecules, the observed chemical shifts are the sum of the diamagnetic shift and a paramagnetic shift, which arises from contact (through-bond) and pseudocontact (through-space) interactions with the unpaired electron. illinois.edu This typically results in a large chemical shift range, with signals often appearing far outside the typical 0-10 ppm window for diamagnetic organic molecules. Furthermore, the rapid electronic relaxation of the iron center leads to significant broadening of the NMR signals. illinois.edu While specific paramagnetic ¹H NMR data for the Ferrocene, 1,1'-bis(methoxycarbonyl)- cation is not detailed in the available literature, the spectra of other ferrocenium derivatives show these characteristic broad and widely dispersed resonances.

Infrared Spectroscopy for Carbonyl Vibrations and Electronic Effects

Infrared (IR) spectroscopy is a valuable tool for probing the vibrational modes of a molecule, and in the case of Ferrocene, 1,1'-bis(methoxycarbonyl)-, the carbonyl (C=O) stretching vibration is a particularly informative diagnostic peak. The position of the C=O stretching frequency is sensitive to the electronic environment of the carbonyl group.

Theoretical and Computational Investigations of Structure and Stability

Theoretical and computational chemistry provides powerful tools for understanding the molecular and electronic properties of organometallic compounds like Ferrocene, 1,1'-bis(methoxycarbonyl)-. These methods allow for detailed investigation of geometries, orbital interactions, and conformational dynamics that are not always fully accessible through experimental techniques alone.

Density Functional Theory (DFT) is a primary computational method used to predict the ground-state geometry and electronic properties of ferrocene derivatives. mdpi.comnih.gov These calculations determine the lowest energy arrangement of atoms in the molecule by optimizing bond lengths, bond angles, and dihedral angles.

For ferrocene systems, calculations often employ hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com The choice of basis set is crucial for accuracy; mixed basis sets are common, utilizing sets like LanL2DZ for the iron atom and Pople-style basis sets, such as 6-31G**, for lighter atoms like carbon, oxygen, and hydrogen. mdpi.com

DFT optimization of 1,1'-disubstituted ferrocenes provides key structural parameters. The calculations typically show that the fundamental sandwich structure is maintained, with the iron atom centrally located between the two cyclopentadienyl (Cp) rings. The presence of the methoxycarbonyl substituents induces minor but predictable changes in the geometry compared to unsubstituted ferrocene. The electron-withdrawing nature of the ester group can slightly alter the Fe-C and intra-ring C-C bond distances. For instance, the Fe-C bond involving the substituted carbon atom may be slightly elongated due to the inductive effects of the substituent. nih.gov

| Parameter | Typical Calculated Value Range for Substituted Ferrocenes | Comment |

|---|---|---|

| Fe–C(Cp) Distance | 2.04 - 2.06 Å | The distance between the iron center and the carbon atoms of the cyclopentadienyl rings. nih.gov |

| C–C(Cp) Distance | 1.40 - 1.43 Å | The bond lengths within the five-membered cyclopentadienyl rings, which maintain aromatic character. wikipedia.org |

| Fe to Cp Ring Centroid Distance | 1.65 - 1.68 Å | The perpendicular distance from the iron atom to the plane of each ring. |

| Cp Ring Tilt Angle | 0° - 5° | The angle between the planes of the two cyclopentadienyl rings. A value of 0° indicates perfectly parallel rings. |

The electronic structure of ferrocene is famously described by a molecular orbital (MO) diagram that details the interaction between the d-orbitals of the iron atom and the π-orbitals of the two cyclopentadienyl ligands. umb.eduresearchgate.net The five p-orbitals on each planar Cp ring combine to form five molecular orbitals. In the ferrocene molecule, the π-orbitals of the two Cp ligands are combined in a pairwise fashion to generate symmetry-adapted linear combinations (SALCs) that can effectively overlap with the metal's atomic orbitals. researchgate.netscribd.com

The primary bonding interactions arise from the overlap of the ligand SALCs of e₁g symmetry with the metal dₓz and dᵧz orbitals, and the a₁g SALC with the metal d₂² orbital. The resulting MO diagram for a typical ferrocene shows a set of bonding, non-bonding, and anti-bonding orbitals. The 18 valence electrons of the complex fill the bonding and non-bonding orbitals, contributing to its remarkable stability. wikipedia.org

The introduction of methoxycarbonyl substituents at the 1,1'-positions significantly perturbs this electronic structure. As electron-withdrawing groups, the -COOCH₃ moieties lower the energy of the π-orbitals of the cyclopentadienyl rings. This stabilization of the ligand orbitals leads to a corresponding lowering of the energy of the resultant molecular orbitals in the ferrocene derivative. The highest occupied molecular orbitals (HOMO), which are primarily metal-based in character (a'₁g and e₂g), are stabilized, making the compound more difficult to oxidize compared to unsubstituted ferrocene.

| Orbital Symmetry (D₅d) | Character | Primary Contribution | Effect of -COOCH₃ Substituent |

|---|---|---|---|

| e₂g | Non-bonding (HOMO) | Fe(dxy, dx²-y²) | Energy is lowered (stabilized). |

| a'₁g | Non-bonding (HOMO) | Fe(dz²) | Energy is lowered (stabilized). |

| e₁u | Bonding | Ligand(π) + Fe(px, py) | Energy is significantly lowered. |

| e₁g | Bonding | Ligand(π) + Fe(dxz, dyz) | Energy is significantly lowered. |

| a₂u | Bonding | Ligand(π) + Fe(pz) | Energy is significantly lowered. |

| a₁g | Bonding | Ligand(π) + Fe(s) | Energy is significantly lowered. |

A key structural feature of ferrocene and its derivatives is the low barrier to rotation of the cyclopentadienyl rings about the central iron atom. nih.gov This rotational freedom gives rise to a complex conformational energy landscape. For 1,1'-disubstituted ferrocenes, the relative orientation of the two substituents defines the conformation. The two limiting conformations are the synperiplanar (eclipsed, with substituents aligned) and antiperiplanar (staggered, with substituents pointing in opposite directions).

Computational studies can map the potential energy surface as a function of the dihedral angle describing the rotation of one ring relative to the other. This analysis helps identify the global and local energy minima, corresponding to the most stable conformations, and the transition states that separate them.

In unsubstituted ferrocene, the staggered (D₅d) and eclipsed (D₅h) conformations are nearly degenerate in energy, with the staggered form being slightly more stable by a very small margin (~0.9 kcal/mol). nih.gov However, for Ferrocene, 1,1'-bis(methoxycarbonyl)-, the conformational preference is dictated by the interplay between steric hindrance and potential intramolecular interactions (such as dipole-dipole interactions) between the two methoxycarbonyl groups. The short distance between the two cyclopentadienyl rings (~3.3 Å) brings the substituents into close proximity. nih.gov

Theoretical calculations of the conformational energy landscape would likely show two distinct energy minima corresponding to the staggered (anti) and eclipsed (syn) arrangements. The relative energies of these conformers depend on the balance of steric repulsion, which would favor the anti conformation, and potential stabilizing electronic interactions that might favor the syn or a gauche conformation. In some substituted ferrocenes, intramolecular forces can lead to a preference for a cis-like ("U" shape) conformation over the sterically less hindered trans-like ("S" shape) arrangement. researchgate.net

Mechanistic Investigations of Reactivity

Ligand Exchange Reactions and Their Mechanisms

Ligand exchange in ferrocene (B1249389) derivatives, a process where a cyclopentadienyl (B1206354) ring is swapped for another aromatic molecule, is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃). alfa-chemical.comnih.gov The accepted mechanism for this reaction involves the abstraction of one of the Cp rings by the Lewis acid. alfa-chemical.com For substituted ferrocenes, the electronic nature of the substituents plays a crucial role. In the case of Ferrocene, 1,1'-bis(methoxycarbonyl)-, the electron-withdrawing nature of the ester groups deactivates the Cp rings, which can influence the initial complexation with the Lewis acid.

The mechanism proceeds through the following key steps:

Coordination of the Lewis Acid: The aluminum chloride coordinates to a cyclopentadienyl ring. For ferrocenes bearing electron-withdrawing groups, this interaction is with the π-system of the ring, leading to cleavage. In contrast, for electron-rich ferrocenes, irreversible complexation to the iron center can occur, which inhibits the ligand exchange. researchgate.net

Ring Abstraction: The AlCl₃ facilitates the cleavage of the iron-Cp bond, leading to the formation of a [CpFe]⁺ fragment and an [AlCl₃(Cp)]⁻ species. alfa-chemical.com

Arene Coordination: The newly introduced aromatic molecule (arene) then coordinates to the iron center of the [CpFe]⁺ fragment, forming the new sandwich compound. alfa-chemical.com

Product Isolation: The resulting cationic sandwich complex is often isolated as a stable salt, for example, with hexafluorophosphate (B91526) (PF₆⁻). nih.gov

The reactivity in these exchange reactions is also governed by steric factors. Substituents on both the ferrocene derivative and the incoming arene can influence the rate and outcome of the reaction. researchgate.net For instance, studies on ligand exchange reactions between ferrocene and substituted benzenes have shown that both the electronic and steric profiles of the substituents on the benzene (B151609) ring affect the product yields. nih.gov

Table 1: Factors Influencing Ligand Exchange Reactivity in Ferrocene Derivatives

| Factor | Influence on Reactivity | Mechanistic Implication | Reference(s) |

| Electronic Effect of Substituents on Ferrocene | Electron-withdrawing groups (like -COOCH₃) deactivate the rings, potentially slowing the reaction. | Affects the initial Lewis acid coordination site and the stability of the [CpFe]⁺ intermediate. | researchgate.net |

| Electronic Effect of Substituents on Arene | Electron-donating groups on the incoming arene increase its nucleophilicity, favoring coordination. | Enhances the rate of the arene coordination step. | nih.gov |

| Steric Hindrance | Bulky substituents on either the ferrocene or the arene can hinder the approach of the reactants. | Steric crowding can impede the coordination of the Lewis acid or the incoming arene. | researchgate.net |

| Lewis Acid Catalyst | Essential for the abstraction of the cyclopentadienyl ring. | The strength and concentration of the Lewis acid can control the reaction rate. | alfa-chemical.com |

Transformations of the Methoxycarbonyl Groups

The methoxycarbonyl groups in Ferrocene, 1,1'-bis(methoxycarbonyl)- are themselves reactive centers, allowing for a variety of functional group interconversions.

The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding 1,1'-ferrocenedicarboxylic acid. This dicarboxylic acid is a key intermediate for the synthesis of a wide range of other 1,1'-disubstituted ferrocene derivatives. researchgate.net The hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to expel the methoxide (B1231860) ion.

Transesterification, the conversion of one ester to another, is another important transformation. This reaction can be catalyzed by either acids or bases. cdnsciencepub.com

Base-catalyzed transesterification: An alkoxide attacks the carbonyl carbon in a nucleophilic addition-elimination sequence. researchgate.net

Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. researchgate.net

These reactions allow for the modification of the ester group, for instance, to introduce longer alkyl chains or other functional moieties.

The methoxycarbonyl groups can be reduced to hydroxymethyl (carbinyl) groups, yielding 1,1'-bis(hydroxymethyl)ferrocene. This diol is a versatile precursor for further reactions. For example, it can undergo base-catalyzed nucleophilic addition to alkynes to form diethenyl ethers. nih.gov

Similarly, the dicarboxylic acid obtained from hydrolysis can be converted into derivatives that lead to amine functionalities. For instance, the synthesis of bis[1,1′-N,N′-(2-picolyl)aminomethyl]ferrocene has been reported, and its complexing behavior with various transition metal ions has been studied. nih.gov The reactivity of these amine derivatives is centered on the nucleophilicity of the nitrogen atoms, which can be exploited for the synthesis of coordination complexes and other functional molecules.

Electrophilic Aromatic Substitution Pathways (beyond basic acetylation)

While ferrocene is known for its high reactivity towards electrophiles, the two methoxycarbonyl groups in Ferrocene, 1,1'-bis(methoxycarbonyl)- are strongly deactivating, making electrophilic aromatic substitution more challenging than in the parent ferrocene. rsc.org These groups withdraw electron density from the cyclopentadienyl rings, reducing their nucleophilicity.

Despite this deactivation, electrophilic substitutions can still occur, often requiring harsher conditions. A notable example beyond simple Friedel-Crafts acylation is the Vilsmeier-Haack reaction , which introduces a formyl group onto an aromatic ring. mdpi.comresearchgate.net The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile but can react with moderately deactivated aromatic systems. atlantis-press.comatlantis-press.com The mechanism involves the electrophilic attack of the Vilsmeier reagent on the Cp ring, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde.

Other classical electrophilic aromatic substitution reactions like nitration and sulfonation are also mechanistically plausible. The active electrophiles in these reactions are the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) or protonated SO₃, respectively. nih.govnih.gov For Ferrocene, 1,1'-bis(methoxycarbonyl)-, these reactions would be expected to proceed slowly and would require forcing conditions. The methoxycarbonyl groups would act as meta-directing groups within a single ring, although substitution on the second ring is also possible.

Table 2: Mechanistic Aspects of Electrophilic Aromatic Substitution on Deactivated Ferrocenes

| Reaction | Electrophile | Mechanistic Pathway | Influence of -COOCH₃ Groups | Reference(s) |

| Vilsmeier-Haack Formylation | Chloromethyliminium salt | Electrophilic attack by the iminium ion, followed by hydrolysis. | Deactivating; directs substitution. Requires forcing conditions. | mdpi.comresearchgate.net |

| Nitration | Nitronium ion (NO₂⁺) | Formation of a σ-complex intermediate, followed by deprotonation. | Strongly deactivating; directs substitution. Harsher conditions are needed. | nih.gov |

| Sulfonation | Sulfur trioxide (SO₃) | Reversible formation of a σ-complex, followed by deprotonation. | Strongly deactivating; directs substitution. The reversibility can be exploited. | nih.gov |

Nucleophilic Substitution Reactions on Modified Ferrocene Scaffolds

Direct nucleophilic aromatic substitution on the Cp rings of ferrocene derivatives is generally difficult. However, nucleophilic substitution can be achieved on modified ferrocene scaffolds. A potential synthetic route starting from Ferrocene, 1,1'-bis(methoxycarbonyl)- would involve the transformation of the ester groups into suitable leaving groups.

For instance, the dicarboxylic acid can be converted to dihaloferrocenes via reactions like the Hunsdiecker reaction. These haloferrocenes could then potentially undergo nucleophilic substitution. A more common approach involves the modification of side chains. The 1,1'-bis(hydroxymethyl)ferrocene can be converted to 1,1'-bis(halomethyl)ferrocene. The halogen atoms in these derivatives are susceptible to nucleophilic substitution by a variety of nucleophiles, providing access to a wide range of disubstituted ferrocenes.

An alternative strategy involves the activation of an aromatic ring towards nucleophilic attack by coordination to a metal fragment. For example, the reaction of η⁶-dichlorobenzene-η⁵-cyclopentadienyliron with phenols demonstrates that a halogen on an arene coordinated to a [CpFe]⁺ moiety is activated for nucleophilic substitution. atlantis-press.comrsc.org This suggests that if an appropriate arene is coordinated to a ferrocene derivative, nucleophilic substitution on that arene becomes feasible.

Computational Mechanistic Studies of Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for elucidating the reaction mechanisms of ferrocene and its derivatives. nih.govmdpi.com Computational studies have provided significant insights into the electronic structure and reactivity of these organometallic compounds.

For electrophilic aromatic substitution, DFT calculations have been used to investigate the different possible attack pathways of the electrophile. These studies have rationalized the preference for either an exo attack (on the outer face of the Cp ring) or an endo attack (involving initial coordination to the iron center followed by migration to the ring), depending on the nature of the electrophile.

The influence of substituents on the electronic properties and reactivity of the ferrocene core has also been extensively studied computationally. DFT calculations can predict how electron-donating or electron-withdrawing groups, such as the methoxycarbonyl group, alter the electron density on the Cp rings and the iron center. This, in turn, affects the redox potential of the ferrocene/ferrocenium (B1229745) couple and the susceptibility of the rings to electrophilic or nucleophilic attack. rsc.org

Furthermore, computational studies have been employed to analyze the structural and electronic properties of reaction intermediates and transition states, providing a detailed picture of the reaction energy profiles. mdpi.com For instance, DFT calculations can model the geometry of the σ-complexes formed during electrophilic substitution and the tetrahedral intermediates in ester hydrolysis, helping to understand the factors that control the reaction rates and selectivity.

Table 3: Application of Computational Studies to Ferrocene Reactivity

| Area of Study | Computational Method | Key Insights Provided | Reference(s) |

| Electrophilic Substitution | DFT | Determination of exo vs. endo attack pathways; characterization of σ-complex intermediates. | |

| Substituent Effects | DFT, NBO analysis | Quantification of electronic effects on ring activation/deactivation and redox potentials. | |

| Reaction Mechanisms | DFT, TDDFT | Calculation of reaction energy profiles, transition state structures, and spectroscopic properties. | mdpi.com |

| Redox Properties | Cyclic Voltammetry simulation (DFT) | Prediction of oxidation potentials and understanding the electronic structure of the ferrocenium cation. | rsc.org |

Advanced Electrochemical Characterization and Redox Chemistry

Redox Potentials and Substituent Effects

The redox potential of the Fe(II)/Fe(III) couple in ferrocene (B1249389) derivatives is highly sensitive to the electronic effects of substituents on the cyclopentadienyl (B1206354) rings. Electron-withdrawing groups, such as methoxycarbonyl, shift the oxidation potential to more positive values compared to unsubstituted ferrocene, making the compound more difficult to oxidize.

A study of a series of ferrocenyl esters, including 1,1'-bis(methoxycarbonyl)ferrocene, systematically investigated this effect. The half-wave potential (E1/2) for 1,1'-bis(methoxycarbonyl)ferrocene was determined to be +480 mV (vs FcH/FcH⁺) in a CH₂Cl₂/[n-Bu₄N][B(C₆F₅)₄] electrolyte system. beilstein-journals.org This positive shift clearly demonstrates the impact of the two ester groups.

Table 1: Electrochemical Data for 1,1'-bis(methoxycarbonyl)ferrocene beilstein-journals.org

| Compound | Epa (mV vs FcH/FcH⁺) | Epc (mV vs FcH/FcH⁺) | ΔEp (mV) | E1/2 (mV vs FcH/FcH⁺) |

|---|---|---|---|---|

| 1,1'-bis(methoxycarbonyl)ferrocene | 519 | 441 | 78 | 480 |

Data obtained in CH₂Cl₂ containing [n-Bu₄N][B(C₆F₅)₄] at a scan rate of 100 mV s⁻¹.

The electronic influence of substituents on the redox potential of ferrocenes can be quantified using the Hammett equation, which provides a linear free-energy relationship. ulisboa.pt Typically, the half-wave potentials (E1/2) of substituted ferrocenes show a linear correlation with the sum of the Hammett substituent constants (Σσ). beilstein-journals.org

For the methoxycarbonyl substituent (-COOMe), the para-constant (σp) is 0.45. beilstein-journals.org In the case of 1,1'-bis(methoxycarbonyl)ferrocene, both substituents are in positions electronically equivalent to a para-substituent on a benzene (B151609) ring. Therefore, the sum of the Hammett constants (Σσp) is 2 * 0.45 = 0.90. Research has demonstrated an excellent linear correlation between the E1/2 values and the sum of Hammett constants for a series of methoxycarbonyl-substituted ferrocenes, including the 1,1'-disubstituted derivative. beilstein-journals.org This strong correlation underscores the predictable nature of substituent electronic effects on the redox behavior of the ferrocene core.

The stability of both the neutral ferrocene derivative and its oxidized ferrocenium (B1229745) form is crucial for applications such as redox mediation. beilstein-journals.org Ferrocene, 1,1'-bis(methoxycarbonyl)- and its corresponding cation have been shown to form a chemically stable redox couple. beilstein-journals.org This stability was confirmed through spectroelectrochemical methods, where electrolysis of the neutral species to the cationic form and back showed no degradation of the compound. beilstein-journals.org The reversibility observed in cyclic voltammetry further attests to the stability of the redox couple under electrochemical conditions. beilstein-journals.org

Cyclic Voltammetry Studies of Ferrocenium/Ferrocene Systems

Cyclic voltammetry (CV) is a primary technique for investigating the redox chemistry of ferrocene derivatives. For 1,1'-bis(methoxycarbonyl)ferrocene, CV reveals a single, reversible one-electron oxidation-reduction event. beilstein-journals.org

A representative cyclic voltammogram recorded in a dichloromethane (B109758) solution containing [n-Bu₄N][B(C₆F₅)₄] as the supporting electrolyte shows well-defined anodic and cathodic peaks corresponding to the Fc/Fc⁺ couple. beilstein-journals.org

In cyclic voltammetry, the relationship between the peak current and the scan rate can elucidate the nature of the mass transport to the electrode surface. For a solution-phase species undergoing electron transfer, the peak current (ip) is expected to be linearly proportional to the square root of the scan rate (ν1/2) for a diffusion-controlled process. This relationship is described by the Randles-Sevcik equation. rjpbcs.com Studies on ferrocene derivatives consistently show this behavior, indicating that the movement of 1,1'-bis(methoxycarbonyl)ferrocene to the electrode surface is governed by diffusion. rjpbcs.comnih.govelsevierpure.comnih.govresearchgate.net

The key parameters obtained from the cyclic voltammogram of 1,1'-bis(methoxycarbonyl)ferrocene provide insight into its electrochemical behavior. beilstein-journals.org

Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed. For this compound, Epa was found to be 519 mV vs FcH/FcH⁺. beilstein-journals.org

Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed on the reverse scan. For this compound, Epc was 441 mV vs FcH/FcH⁺. beilstein-journals.org

Half-Wave Potential (E1/2): Calculated as the average of Epa and Epc, E1/2 provides a good approximation of the standard redox potential of the couple. The E1/2 for 1,1'-bis(methoxycarbonyl)ferrocene is +480 mV vs FcH/FcH⁺. beilstein-journals.org

The peak-to-peak separation (ΔEp = Epa - Epc) is a measure of the electrochemical reversibility. For an ideal, reversible one-electron process at room temperature, ΔEp is approximately 59 mV. The observed value of 78 mV for 1,1'-bis(methoxycarbonyl)ferrocene indicates a quasi-reversible system, which is common for substituted ferrocenes under these conditions. beilstein-journals.org

Spectroelectrochemical Methods for In-situ Monitoring of Redox Processes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the redox state and spectral properties of a molecule. This method is particularly useful for confirming the identity of species generated at the electrode and for assessing the stability of redox couples. beilstein-journals.org

For 1,1'-bis(methoxycarbonyl)ferrocene, both IR and UV-vis spectroelectrochemistry have been used to monitor the changes occurring upon oxidation. beilstein-journals.org

IR Spectroelectrochemistry: Upon oxidation, the energy of the C=O stretching vibration of the ester moieties shifts. This change confirms that the electronic structure of the substituent is affected by the change in the oxidation state of the iron center.

UV-vis Spectroelectrochemistry: The UV-vis absorption spectrum changes significantly upon oxidation from the neutral ferrocene to the ferrocenium cation. The disappearance of the neutral species' absorption bands and the appearance of the cation's characteristic bands during electrolysis, followed by the clean reversion to the original spectrum upon reduction, confirms the chemical stability and reversibility of the 1,1'-bis(methoxycarbonyl)ferrocene redox couple. beilstein-journals.org These in-situ methods provide definitive evidence that the electrochemical process is a clean, one-electron transfer without accompanying chemical reactions or degradation. beilstein-journals.org

Electron Self-Exchange Rates and Redox Mediation Capabilities

The efficacy of a compound as a redox mediator is intrinsically linked to its electron transfer kinetics, particularly its homogeneous electron self-exchange rate constant (k_ex). This constant quantifies the rate at which an electron is transferred between the reduced and oxidized forms of a redox couple—in this case, between Ferrocene, 1,1'-bis(methoxycarbonyl)- and its corresponding ferrocenium cation. Ferrocene and its derivatives are well-established as having high electron self-exchange rates, typically in the range of 10⁶–10⁷ M⁻¹ s⁻¹, a characteristic that is crucial for rapid and efficient redox mediation in synthetic applications. beilstein-journals.org

The presence of two electron-withdrawing methoxycarbonyl substituents on the cyclopentadienyl rings significantly influences the electronic properties of the ferrocene core. These groups shift the redox potential to more positive values compared to unsubstituted ferrocene, making the ferrocenium species a stronger oxidizing agent. beilstein-journals.org While this electronic perturbation affects the thermodynamics of electron transfer, the fundamental structural integrity of the ferrocene sandwich complex is maintained, allowing for fast electron transfer kinetics. beilstein-journals.org Kinetic studies on the outer-sphere oxidation of Ferrocene, 1,1'-bis(methoxycarbonyl)- confirm its facile electron transfer properties. rsc.org Research employing paramagnetic NMR redox titration experiments has underscored the rapid electron self-exchange characteristic of polysubstituted ferrocene/ferrocenium couples, a key prerequisite for their function in mediating electrochemical reactions. beilstein-journals.org This rapid kinetic behavior minimizes overpotential and allows the mediator to efficiently shuttle electrons between the electrode surface and the substrate in solution. nih.gov

A kinetic analysis comparing the oxidation of Ferrocene, 1,1'-bis(methoxycarbonyl)- with other complexes having nearly identical oxidation potentials revealed that any small differences in reaction rates could be attributed to minor variations in bond distortional barriers upon oxidation, rather than significant kinetic impediments. This highlights the inherent suitability of the Ferrocene, 1,1'-bis(methoxycarbonyl)- scaffold for applications requiring facile electron transfer.

In organic electrosynthesis, redox mediators provide an alternative pathway for substrate oxidation or reduction, a process known as indirect electrolysis. This strategy is particularly valuable for reactions that suffer from slow kinetics, electrode fouling, or undesired side reactions when conducted via direct electrolysis at an electrode surface. nih.govacs.org Ferrocene derivatives, including Ferrocene, 1,1'-bis(methoxycarbonyl)-, are attractive mediators due to their chemical stability, reversible redox behavior, and tunable redox potentials. beilstein-journals.orgacs.org

The function of Ferrocene, 1,1'-bis(methoxycarbonyl)- as an oxidizing mediator involves its initial oxidation at the anode to the corresponding ferrocenium cation. This stable but potent oxidizing agent then diffuses into the bulk solution where it chemically oxidizes the target organic substrate, regenerating the neutral ferrocene mediator in the process. The regenerated mediator can then return to the electrode for another cycle, establishing a catalytic process where a substoichiometric amount of the mediator can facilitate the conversion of a large amount of substrate.

The electron-withdrawing nature of the methoxycarbonyl groups makes the ferrocenium ion of Ferrocene, 1,1'-bis(methoxycarbonyl)- a stronger oxidant than the parent ferrocenium ion. beilstein-journals.org This enhanced oxidizing power enables it to mediate the oxidation of a wider range of organic substrates, particularly those with higher oxidation potentials, such as certain alcohols and amines. acs.orgrsc.org The use of ferrocene-based mediators is crucial for achieving successful functionalization in reactions like the electrochemical generation of benzylic radicals from benzylboronate derivatives, as it helps avoid undesirable side reactions that can occur with direct oxidation or the use of stoichiometric chemical oxidants. nih.govresearchgate.net

The table below illustrates potential applications of Ferrocene, 1,1'-bis(methoxycarbonyl)- as a redox mediator in the electrosynthesis of valuable organic compounds, based on established transformations mediated by ferrocene derivatives with similar functionalities.

| Substrate | Product | Reaction Type | Mediator Role | Potential Advantage |

|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | p-Anisaldehyde | Alcohol Oxidation | Oxidizes alcohol to aldehyde | Avoids over-oxidation to carboxylic acid; operates at a lower potential than direct electrolysis. rsc.orgresearchgate.net |

| Benzylamine | N-(Benzylidene)benzylamine | Amine Oxidation/Coupling | Oxidizes amine to generate an intermediate for imine formation | Prevents electrode fouling and improves selectivity for the coupled imine product. acs.org |

| 4-Methoxybenzylboronate Ester | Benzylic Radical Intermediate | Oxidative C–B Bond Cleavage | Enables single electron oxidation to generate a radical species for further functionalization | Achieves radical generation at low electrode potentials, avoiding substrate decomposition. nih.govresearchgate.net |

Applications in Advanced Catalysis and Sustainable Chemistry

Ferrocene (B1249389) as Ligand Scaffolds for Transition Metal Catalysis

The ferrocene moiety is considered a privileged structure in the realm of asymmetric catalysis due to its unique three-dimensional and rigid structure, which is instrumental in creating a well-defined chiral environment around a metal center. "Ferrocene, 1,1'-bis(methoxycarbonyl)-" serves as a key starting material for a variety of chiral ligands that have found broad applications in transition metal-catalyzed reactions. The ester groups on each cyclopentadienyl (B1206354) ring provide convenient handles for chemical modification, allowing for the synthesis of a diverse library of ligands.

Design and Synthesis of Chiral Ferrocene Ligands

The synthesis of chiral ferrocene ligands from "Ferrocene, 1,1'-bis(methoxycarbonyl)-" typically begins with the hydrolysis of the ester groups to yield 1,1'-ferrocenedicarboxylic acid. This diacid is then converted to the corresponding acyl chloride, which serves as a versatile intermediate for introducing chirality. webofproceedings.org

One notable class of chiral ligands synthesized from this precursor are ferrocene-based dioxazolines. The synthetic route involves the reaction of 1,1'-ferrocenedicarboxylic acid dichloride with chiral amino alcohols, which are readily available from the reduction of L-amino acids. The subsequent cyclization under basic conditions yields the chiral dioxazoline ligands. webofproceedings.org This modular synthesis allows for the introduction of various chiral environments by simply changing the amino alcohol used.

The design of these ligands often incorporates planar chirality, which arises from the non-symmetrical substitution pattern on one or both cyclopentadienyl rings, in addition to central chirality from the amino alcohol backbone. This combination of chiral elements is often crucial for achieving high levels of stereocontrol in catalytic reactions.

Asymmetric Catalysis with Ferrocene-Derived Catalysts

Catalysts derived from "Ferrocene, 1,1'-bis(methoxycarbonyl)-" have demonstrated significant efficacy in a range of asymmetric transformations, most notably in hydrogenation reactions. Chiral ferrocene-based ligands, when complexed with transition metals such as iridium or cobalt, form highly active and enantioselective catalysts. researchgate.netresearchgate.netbham.ac.uk

For instance, iridium complexes of ferrocene-based phosphine-oxazoline ligands, which can be conceptually derived from precursors like 1,1'-ferrocenedicarboxylic acid, have shown excellent performance in the asymmetric hydrogenation of ketones. organic-chemistry.org These catalysts can achieve high yields and enantioselectivities (up to 99% ee) for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. organic-chemistry.org Similarly, novel ferrocene-based secondary phosphine (B1218219) oxide ligands have been successfully applied in cobalt-catalyzed asymmetric hydrogenation of ketones, affording good enantioselectivities. bham.ac.uk

The effectiveness of these catalytic systems is often attributed to the rigid ferrocene backbone, which provides a stable and predictable chiral pocket, and the electronic properties of the substituents, which can be tuned to optimize catalytic activity.

Cross-Coupling Reactions Catalyzed by Ferrocene Complexes

Ferrocene-based ligands are also instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comnih.gov Ligands derived from functionalized ferrocenes, including those accessible from "Ferrocene, 1,1'-bis(methoxycarbonyl)-", can enhance the stability and activity of the palladium catalyst.

In Suzuki-Miyaura cross-coupling, which couples organoboron compounds with organic halides, the use of bulky and electron-rich phosphine ligands on a ferrocene scaffold can promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov This leads to efficient coupling of a wide range of substrates, including challenging aryl chlorides.

Similarly, in the Heck reaction, which couples alkenes with aryl halides, ferrocene-based catalysts can control the regioselectivity and enantioselectivity of the reaction. rsc.org The steric and electronic properties of the ferrocenyl ligand play a crucial role in the migratory insertion and β-hydride elimination steps, thereby influencing the outcome of the reaction. nih.gov

| Catalytic Reaction | Metal | Ligand Type | Substrate Example | Product | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Hydrogenation | Iridium | Phosphine-Oxazoline | Aryl Alkyl Ketones | Chiral Alcohols | up to 98 | up to 99 |

| Asymmetric Hydrogenation | Cobalt | Secondary Phosphine Oxide | Diaryl Ketones | Chiral Alcohols | up to 99 | up to 92 |

| Suzuki-Miyaura Coupling | Palladium | Dialkylbiaryl Phosphine | Aryl Chlorides | Biaryls | High | N/A |

| Heck Reaction | Palladium | Chiral Amino Acid | Ferrocene derivative | Planar-chiral ferrocene | up to 98 | up to 99 |

Ferrocenium (B1229745) Cations as Catalysts and Initiators

The oxidation of "Ferrocene, 1,1'-bis(methoxycarbonyl)-" generates the corresponding ferrocenium cation, a stable radical cation that exhibits unique catalytic properties. The presence of electron-withdrawing methoxycarbonyl groups influences the redox potential of the ferrocene/ferrocenium couple, making the ferrocenium ion a milder oxidizing agent compared to the unsubstituted ferrocenium cation. This tunable redox property is key to its application in various catalytic processes. nih.gov

Role in Oxidation Reactions and Cationic Polymerizations

Ferrocenium cations, including the 1,1'-bis(methoxycarbonyl) derivative, can act as one-electron oxidants in a variety of chemical transformations. nih.gov Their ability to accept an electron makes them effective catalysts for oxidation reactions. The catalytic cycle typically involves the oxidation of a substrate by the ferrocenium cation, which is itself reduced back to the neutral ferrocene. The ferrocene is then re-oxidized by a terminal oxidant, thus regenerating the active catalytic species.

In the realm of polymer chemistry, ferrocenium cations have been shown to initiate cationic polymerizations. nih.gov The ferrocenium ion can abstract an electron from a monomer, generating a radical cation that initiates the polymerization process. While the stability of some ferrocenium cations in solution can be a limitation, their potential in promoting these reactions under specific conditions is an active area of research. nih.gov

Catalytic Versatility in Electron Transfer Processes

The reversible one-electron redox behavior of the ferrocene/ferrocenium system is central to its catalytic versatility in electron transfer processes. nih.gov The 1,1'-bis(methoxycarbonyl)ferrocenium cation can act as an electron transfer mediator, facilitating reactions that are otherwise kinetically slow. The rate of electron exchange between the ferrocene and ferrocenium species is influenced by the solvent and the nature of the substituents on the cyclopentadienyl rings. acs.org

Metal-Organic Frameworks (MOFs) Incorporating Ferrocene Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of ferrocene units, derived from ligands such as 1,1'-ferrocenedicarboxylic acid (the hydrolyzed form of Ferrocene, 1,1'-bis(methoxycarbonyl)-), into MOF structures has garnered significant research interest. These ferrocene-containing MOFs combine the inherent porosity and high surface area of MOFs with the unique redox properties of the ferrocene moiety, leading to materials with promising applications in catalysis.

The synthesis of these materials often involves the reaction of a metal source, such as a zirconium or nickel salt, with 1,1'-ferrocenedicarboxylic acid. This results in the formation of a stable, porous framework where the ferrocene units are integral components of the structure. The presence of ferrocene can influence the electronic properties of the MOF and provide redox-active sites that are crucial for catalytic reactions.

Catalytic Activity of Ferrocene-Containing MOFs

Ferrocene-containing MOFs have demonstrated notable catalytic activity in a variety of chemical transformations, including hydrogenation, oxidation, and pollutant degradation. The catalytic performance is often attributed to the synergistic effects between the MOF's porous structure and the redox-active ferrocene units.

One prominent example is the use of two-dimensional MOF nanosheets constructed from zirconium clusters and 1,1'-ferrocenedicarboxylate linkers, which serve as a support for palladium nanoparticles (Pd@Zr-Fc MOF). These materials have been shown to be highly active heterogeneous catalysts for hydrogenation reactions. The high surface area and accessible active sites of the nanosheet morphology, combined with the electronic properties of the ferrocene linker, contribute to their exceptional catalytic efficiency. For instance, in the hydrogenation of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a model reaction for catalytic performance, the Pd@Zr-Fc MOF catalyst exhibits a high turnover frequency (TOF).

Below is a data table summarizing the catalytic performance of a representative ferrocene-containing MOF in the hydrogenation of 4-nitrophenol.

Catalytic Hydrogenation of 4-Nitrophenol using a Ferrocene-Containing MOF

| Catalyst | Reaction | Substrate | Product | Reaction Conditions | Turnover Frequency (TOF) (h⁻¹) | Conversion (%) | Selectivity (%) | Recyclability |

|---|---|---|---|---|---|---|---|---|

| Pd@Zr-Fc MOF Nanosheets | Hydrogenation | 4-Nitrophenol | 4-Aminophenol | Room Temperature, NaBH₄ | ~1200 | >99 | >99 | High stability and reusability over multiple cycles |

Another significant application is in environmental remediation. Ferrocene-modified iron-based MOFs, such as Fc-MIL-101, have been employed as efficient catalysts for activating oxidants like Oxone to generate sulfate (B86663) radicals for the degradation of organic pollutants in water. mdpi.com The presence of ferrocene enhances the catalytic activity of the MOF by providing additional catalytic sites. mdpi.com This results in a lower activation energy for the degradation of pollutants compared to other catalysts. mdpi.com

Furthermore, nickel-based MOFs incorporating 1,1'-ferrocenedicarboxylic acid (NiFc-MOF/NF) have shown excellent performance as electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. hku.hk The ferrocene units in the MOF structure are believed to facilitate electron transfer, leading to enhanced catalytic activity. hku.hk

Sustainable Catalysis and Green Chemistry Principles

The use of ferrocene-containing MOFs in catalysis aligns well with several principles of green and sustainable chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Use of Less Hazardous Chemical Syntheses: Iron, the central metal in the ferrocene moiety, is an earth-abundant and non-toxic metal. mdpi.com Utilizing iron-based catalysts is a more sustainable alternative to catalysts based on rare and toxic heavy metals. This adherence to using less hazardous materials is a core tenet of green chemistry.

Catalysis over Stoichiometric Reagents: Catalysts, by definition, are used in small amounts and are regenerated during the reaction. The high turnover frequencies observed with ferrocene-containing MOFs mean that a small amount of catalyst can convert a large amount of substrate, minimizing waste compared to stoichiometric reactions where reagents are consumed in a 1:1 or greater ratio with the substrate.

Atom Economy and E-Factor: Green chemistry metrics such as atom economy and the Environmental Factor (E-Factor) can be applied to assess the sustainability of catalytic processes using ferrocene-based MOFs. Atom economy measures the efficiency of a reaction in converting reactants to the desired product. Catalytic reactions, particularly hydrogenation, often have high atom economy as they involve the addition of hydrogen atoms to a molecule. The E-Factor, which is the ratio of the mass of waste to the mass of product, is typically low for well-designed catalytic processes due to high yields and catalyst recyclability.

The development of catalysts like ferrocene-containing MOFs contributes to the advancement of sustainable chemistry by enabling efficient chemical transformations under milder conditions, reducing waste, and utilizing more environmentally benign materials.

Contributions to Materials Science and Engineering

Ferrocene-Containing Polymers and Dendrimers

The ability to introduce the electrochemically active ferrocene (B1249389) unit into macromolecular structures has led to significant advancements in materials science. Ferrocene, 1,1'-bis(methoxycarbonyl)- is a key precursor for creating such polymers, typically after conversion to more reactive monomers like 1,1'-ferrocenedicarbonyl chloride or 1,1'-ferrocenedicarboxylic acid.

Polymers incorporating the ferrocene unit are inherently redox-active due to the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). This property is central to their application in advanced materials such as redox capacitors, electrocatalysts, and smart materials that respond to electrochemical stimuli. mdpi.comcmu.edu

The synthesis of these polymers often involves step-growth polymerization, specifically polycondensation. rsc.org For instance, 1,1'-ferrocenedicarbonyl chloride, derived from 1,1'-bis(methoxycarbonyl)ferrocene, can be reacted with various diamines or diols to produce polyamides and polyesters, respectively. nih.gov In these polymers, the ferrocene units are integral to the backbone, allowing for efficient electronic communication along the chain upon oxidation or reduction. The redox behavior of the ferrocene centers makes them excellent building blocks for electrochemically active materials. mdpi.com

Another class of redox-active polymers are infinite coordination polymers (ICPs). Research has shown that 1,1'-ferrocenedicarboxylic acid can undergo photodecomposition in methanol (B129727) to form electroactive ICP nanoparticles. nih.govacs.org This process involves the light-induced fission of the iron-cyclopentadienyl ring bond, where the dissociated iron ions coordinate with the deprotonated ferrocene dicarboxylate molecules, creating a stable, electroactive polymeric network. nih.govacs.org These materials offer a simple route to synthesizing functional polymers for applications in bioelectrochemistry. nih.gov

| Polymer Type | Monomer Precursor(s) | Polymerization Method | Key Property | Potential Application |

| Polyamides/Polyesters | 1,1'-Ferrocenedicarbonyl chloride; Diamines/Diols | Polycondensation | Redox-activity | Electrode materials, sensors |

| Infinite Coordination Polymers | 1,1'-Ferrocenedicarboxylic acid | Photochemical self-assembly | Electroactivity, Stability | Bioelectrochemistry |

| Redox-Responsive Poly(2-oxazoline)s | 2-ferrocene-ethyl-2-oxazoline | Cationic Ring Opening Polymerization | Redox-activity | Smart materials |

The architecture of ferrocene-containing polymers dictates their physical and electronic properties. When derivatives of 1,1'-bis(methoxycarbonyl)ferrocene are used as the monomer, the resulting polymers typically feature the ferrocene unit within the main chain. cmu.edu This "main-chain" architecture contrasts with "side-chain" polymers where ferrocene is a pendant group attached to the polymer backbone. researchgate.net

Main-chain incorporation, achieved through the polycondensation of difunctional ferrocene monomers, creates materials where the unique properties of ferrocene—rigidity, redox activity, and thermal stability—are integral to the polymer's structural and functional characteristics. cmu.eduresearchgate.net For example, microporous organic polymers have been prepared through the condensation of 1,1'-ferrocenedicarboxaldehyde (a derivative of the target compound) with carbazole (B46965) or pyrrole. mdpi.com These materials possess a hypercrosslinked network structure, resulting in permanent microporosity and high surface areas, making them suitable for applications like photocatalysis. mdpi.com

Dendrimers represent another important polymeric architecture. These are highly branched, monodisperse macromolecules with a well-defined structure. mdpi.comnih.gov While many synthetic routes exist, ferrocene-terminated dendrimers have been synthesized to improve properties like anti-migration in propellant formulations. nih.gov Convergent synthetic approaches, which build the dendrimer from the outside-in, have been developed to create first-generation dendrimers with multiple peripheral ferrocene units, starting from ferrocene-based building blocks. rsc.org

Ferrocene-Based Sensors and Sensing Mechanisms (excluding basic sensor properties)

The reversible electrochemistry of the ferrocene/ferrocenium (B1229745) couple is highly sensitive to its local chemical environment. This responsiveness is the basis for its use in advanced chemical sensors, where binding events are transduced into a measurable electrochemical or optical signal. Derivatives of 1,1'-bis(methoxycarbonyl)ferrocene are ideal scaffolds for creating receptors that can selectively bind to specific analytes.

Redox-responsive receptors are designed by attaching specific binding sites (e.g., amides, ureas, crowns) to the ferrocene core. nih.gov When an analyte (like a cation or anion) binds to these sites, it perturbs the electron density at the iron center. This perturbation alters the ease with which the iron can be oxidized, resulting in a shift in the Fc/Fc⁺ redox potential that can be detected by techniques like cyclic voltammetry.

Derivatives of 1,1'-ferrocenedicarboxylic acid are particularly useful for creating heteroditopic receptors capable of ion-pair recognition. For example, unsymmetrically 1,1'-disubstituted ferrocene-triazole derivatives have been developed that act as a "lab-on-a-molecule." documentsdelivered.com These receptors can selectively sense anions like pyrophosphate through fluorescent changes and metal cations like mercury through electrochemical shifts, demonstrating multichannel sensing capabilities. documentsdelivered.com Similarly, macrocycles formed from the reaction of a helical amino acid-disubstituted ferrocene dihydrazide can act as effective hosts for anions, with recognition driven by multiple hydrogen bonds between the anion and the receptor's N-H protons. rsc.org

| Receptor Type | Analyte | Sensing Mechanism | Signal Output |

| Ferrocene-Triazole Derivative | HP₂O₇³⁻, Hg²⁺, Pb²⁺ | Fluorescence modulation, Redox potential shift | Ratiometric fluorescence, "On-off" fluorescence, Electrochemical shift |

| Ferrocene-Amino Acid Macrocycle | Anions (e.g., Cl⁻, H₂PO₄⁻) | Hydrogen bonding with hydrazone N-H groups | NMR chemical shift, Electrochemical shift |

| Ferrocene-Amide/Urea | Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with amide/urea N-H groups | Redox potential shift, Color change |

1,1'-Ferrocenedicarboxylic acid is an excellent building block for creating ordered supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. rsc.org It can form adducts with various organic diamines, leading to the self-assembly of one-, two-, or even three-dimensional networks. nih.govresearchgate.net

These highly organized structures can create specific recognition sites or channels for guest molecules. The inclusion of a guest molecule within the supramolecular framework can disrupt the assembly or alter the electronic environment of the ferrocene units, leading to a detectable signal. For instance, a supramolecular aggregate formed by hydrogen bonding between poly(4-(4-vinylphenylpyridine)) and 1,1'-ferrocenedicarboxylic acid results in a highly ordered, crystalline material. rsc.org Such ordered systems provide a platform for developing sensors where the precise arrangement of ferrocene units can be leveraged for enhanced sensitivity and selectivity.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components to create novel materials with synergistic or enhanced functionalities. udel.edu Incorporating ferrocene derivatives into inorganic matrices like silica (B1680970) or carbon can yield materials with improved catalytic activity, electrochemical performance, or structural integrity. researchgate.netnih.gov

A prominent method for creating these hybrids is the co-condensation of organosilane-functionalized ferrocene derivatives with silica precursors (like tetraethyl orthosilicate) during the sol-gel process. researchgate.net For example, 1,1'-bis[2-(triethoxylsilyl)ethyl]ferrocene can be co-condensed to form Periodic Mesoporous Organosilicas (PMOs). cjcatal.com In these materials, the ferrocene units are covalently and homogeneously integrated within the silica channel walls. This approach prevents pore blockage and ensures the accessibility of the active ferrocene sites for applications in catalysis or sensing. researchgate.net